molecular formula C9H12N+ B1664100 Chlorhydrate de tranylcypromine CAS No. 1986-47-6

Chlorhydrate de tranylcypromine

Numéro de catalogue: B1664100
Numéro CAS: 1986-47-6
Poids moléculaire: 134.20 g/mol
Clé InChI: AELCINSCMGFISI-DTWKUNHWSA-O
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(1R,2S)-2-Phénylcyclopropanaminium est une propylamine formée par la cyclisation de la chaîne latérale de l'amphétamine. . C'est un inhibiteur de la monoamine oxydase efficace dans le traitement de la dépression majeure, du trouble dysthymique et de la dépression atypique. Il est également utile dans les troubles paniques et phobiques .

Applications De Recherche Scientifique

(1R,2S)-2-Phenylcyclopropanaminium has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its effects on neurotransmitter systems and potential therapeutic applications.

    Medicine: Investigated for its antidepressant and anxiolytic properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mécanisme D'action

Target of Action

Tranylcypromine hydrochloride primarily targets Monoamine Oxidase (MAO) . MAO is an enzyme that catalyzes the oxidative deamination of a number of amines, including serotonin, norepinephrine, epinephrine, and dopamine . Two isoforms of MAO, A and B, are found in the body .

Mode of Action

Tranylcypromine hydrochloride irreversibly and nonselectively inhibits MAO . This inhibition leads to an increase in the levels of monoamines released upon synaptic firing . At higher doses, tranylcypromine also acts as a norepinephrine reuptake inhibitor and weak dopamine releaser .

Biochemical Pathways

The inhibition of MAO by tranylcypromine hydrochloride affects the metabolic pathways of several neurotransmitters. It slows down the metabolism of catecholamine and indoleamine neurotransmitters, leading to increased tissue concentrations . It also elevates the effects of biologically active dietary amines by increasing their absorption from the gastrointestinal tract and by impairing their breakdown .

Pharmacokinetics

Tranylcypromine hydrochloride has a half-life of 2 hours . It inhibits CYP2A6 at standard doses , which could potentially affect the metabolism of other drugs that are substrates of this enzyme. The pharmacokinetic properties of tranylcypromine hydrochloride, including its rapid onset of activity , contribute to its bioavailability and therapeutic effects.

Result of Action

The primary result of tranylcypromine hydrochloride’s action is the alleviation of depressive symptoms. It is used to treat major depressive disorder, dysthymic disorder, and atypical depression . It is also useful in panic and phobic disorders .

Action Environment

The action of tranylcypromine hydrochloride can be influenced by various environmental factors. For instance, the presence of certain dietary amines can potentiate its effects . .

Safety and Hazards

Tranylcypromine may cause respiratory irritation, serious eye irritation, skin irritation, and can be harmful if swallowed . It is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Orientations Futures

Tranylcypromine is not approved for use in pediatric patients . Hypertensive crisis with significant tyramine use: Excessive consumption of foods or beverages with significant tyramine content or the use of certain drugs with tranylcypromine or after tranylcypromine discontinuation can precipitate hypertensive crisis .

Relevant Papers A relevant body of evidence shows that Tranylcypromine combined with first- and second-generation antipsychotics seems relatively safe and might have beneficial effects in some patients with depressive disorders . Although caution is needed with some second-generation antipsychotics that have proserotonergic activity .

Analyse Biochimique

Biochemical Properties

Tranylcypromine hydrochloride plays a significant role in biochemical reactions by inhibiting the enzyme monoamine oxidase (MAO). MAO catalyzes the oxidative deamination of several neurotransmitters, including serotonin, norepinephrine, epinephrine, and dopamine . Tranylcypromine hydrochloride irreversibly inhibits both isoforms of MAO, MAO-A and MAO-B, which are responsible for the breakdown of these neurotransmitters . This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing their availability and activity .

Cellular Effects

Tranylcypromine hydrochloride affects various types of cells and cellular processes by increasing the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine . This increase influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the elevated levels of serotonin can enhance mood and reduce symptoms of depression . Additionally, tranylcypromine hydrochloride’s impact on norepinephrine and dopamine levels can improve alertness and energy levels .

Molecular Mechanism

The molecular mechanism of tranylcypromine hydrochloride involves the irreversible inhibition of monoamine oxidase (MAO). By binding to the active site of MAO, tranylcypromine hydrochloride prevents the enzyme from catalyzing the breakdown of neurotransmitters . This inhibition leads to an accumulation of neurotransmitters in the synaptic cleft, enhancing their signaling effects . Additionally, tranylcypromine hydrochloride may also act as a norepinephrine reuptake inhibitor and a weak dopamine releaser at higher doses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tranylcypromine hydrochloride change over time. The compound has a half-life of approximately 2.5 hours and is metabolized in the liver . Over time, the stability and degradation of tranylcypromine hydrochloride can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to tranylcypromine hydrochloride can lead to sustained increases in neurotransmitter levels, which may contribute to its therapeutic effects .

Dosage Effects in Animal Models

The effects of tranylcypromine hydrochloride vary with different dosages in animal models. At therapeutic doses, the compound effectively increases neurotransmitter levels and improves depressive symptoms . At higher doses, tranylcypromine hydrochloride can cause adverse effects such as insomnia, restlessness, and anxiety . In animal models, high doses of tranylcypromine hydrochloride have been associated with increased metabolic rate and reduced body weight .

Metabolic Pathways

Tranylcypromine hydrochloride is involved in several metabolic pathways. It is primarily metabolized in the liver, where it undergoes oxidative deamination by monoamine oxidase . The compound also interacts with other enzymes, such as cytochrome P450 2A6 (CYP2A6), which can influence its metabolism and clearance . Additionally, tranylcypromine hydrochloride affects the phospholipid metabolism, which is essential for normal brain function .

Transport and Distribution

Tranylcypromine hydrochloride is transported and distributed within cells and tissues through various mechanisms. The compound has a volume of distribution ranging from 1.1 to 5.7 L/kg . It is transported across cell membranes and distributed to different tissues, including the brain, where it exerts its therapeutic effects . The transport and distribution of tranylcypromine hydrochloride are influenced by its interactions with transporters and binding proteins .

Subcellular Localization

The subcellular localization of tranylcypromine hydrochloride is primarily within the mitochondria, where monoamine oxidase (MAO) is located . By inhibiting MAO within the mitochondria, tranylcypromine hydrochloride increases the levels of neurotransmitters in the synaptic cleft . This localization is crucial for its activity and function, as it allows the compound to effectively inhibit the enzyme and enhance neurotransmitter signaling .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de (1R,2S)-2-Phénylcyclopropanaminium implique la cyclisation de la chaîne latérale de l'amphétamine. Une méthode courante est la cyclopropanation asymétrique des dérivés du styrène utilisant des catalyseurs chiraux. Les conditions réactionnelles impliquent généralement l'utilisation d'un ligand chiral, d'un catalyseur métallique et d'une base dans un solvant organique .

Méthodes de production industrielle : La production industrielle de (1R,2S)-2-Phénylcyclopropanaminium utilise souvent des techniques de synthèse asymétrique à grande échelle. Ces méthodes sont optimisées pour un rendement et une pureté élevés, utilisant des systèmes catalytiques avancés et des réacteurs à flux continu pour garantir une production constante .

Analyse Des Réactions Chimiques

Types de réactions : (1R,2S)-2-Phénylcyclopropanaminium subit diverses réactions chimiques, notamment :

Réactifs et conditions courants :

Produits principaux :

4. Applications de la recherche scientifique

(1R,2S)-2-Phénylcyclopropanaminium a des applications diverses dans la recherche scientifique :

5. Mécanisme d'action

Le mécanisme d'action de (1R,2S)-2-Phénylcyclopropanaminium implique l'inhibition de la monoamine oxydase, une enzyme responsable de la dégradation des neurotransmetteurs monoamines tels que la sérotonine, la norépinéphrine et la dopamine. En inhibant cette enzyme, le composé augmente les niveaux de ces neurotransmetteurs dans le cerveau, ce qui conduit à une amélioration de l'humeur et à une réduction de l'anxiété .

Composés similaires :

Unicité : (1R,2S)-2-Phénylcyclopropanaminium est unique en raison de sa stéréochimie spécifique et de sa puissante activité inhibitrice de la monoamine oxydase. Cela le rend particulièrement efficace dans le traitement de certains types de dépression et de troubles anxieux .

Comparaison Avec Des Composés Similaires

Uniqueness: (1R,2S)-2-Phenylcyclopropanaminium is unique due to its specific stereochemistry and its potent monoamine oxidase inhibitory activity. This makes it particularly effective in treating certain types of depression and anxiety disorders .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis of Tranylcypromine hydrochloride involves the reaction of trans-2-phenylcyclopropylamine with chloroacetyl chloride followed by reduction with sodium borohydride. The resulting product is then reacted with hydrochloric acid to yield Tranylcypromine hydrochloride.", "Starting Materials": [ "trans-2-phenylcyclopropylamine", "chloroacetyl chloride", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "trans-2-phenylcyclopropylamine is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to yield N-(2-chloroacetyl)-2-phenylcyclopropanamine", "N-(2-chloroacetyl)-2-phenylcyclopropanamine is then reduced with sodium borohydride to yield N-(2-hydroxyethyl)-2-phenylcyclopropanamine", "N-(2-hydroxyethyl)-2-phenylcyclopropanamine is then reacted with hydrochloric acid to yield Tranylcypromine hydrochloride" ] }

Numéro CAS

1986-47-6

Formule moléculaire

C9H12N+

Poids moléculaire

134.20 g/mol

Nom IUPAC

[(1R,2S)-2-phenylcyclopropyl]azanium

InChI

InChI=1S/C9H11N/c10-9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6,10H2/p+1/t8-,9+/m0/s1

Clé InChI

AELCINSCMGFISI-DTWKUNHWSA-O

SMILES isomérique

C1[C@H]([C@@H]1[NH3+])C2=CC=CC=C2

SMILES

C1C(C1N)C2=CC=CC=C2.Cl

SMILES canonique

C1C(C1[NH3+])C2=CC=CC=C2

Apparence

Solid powder

Pictogrammes

Irritant

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

2-PCPA Hydrochloride;  2-PCPA HCl;  Tranylcypromine hydochloride;  Tranylcypromine HCl; 

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tranylcypromine hydrochloride
Reactant of Route 2
Tranylcypromine hydrochloride
Reactant of Route 3
Reactant of Route 3
Tranylcypromine hydrochloride
Reactant of Route 4
Tranylcypromine hydrochloride
Reactant of Route 5
Tranylcypromine hydrochloride
Reactant of Route 6
Tranylcypromine hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.